Adipic acid monoethyl ester

Water solubility Aqueous formulation Bioconjugation

Sourcing bifunctional adipic acid derivatives often risks diacid or diester contamination that disrupts conjugate stoichiometry. Adipic acid monoethyl ester eliminates this with a single free carboxyl (pKa 4.69) and ethyl ester terminus for fully orthogonal activation. • ≥97% purity with low diacid (≤1.0%) and diester (≤0.5%) content ensures reproducible PROTAC linker assembly • Water solubility ~50 mg/mL bypasses organic co-solvents in agrochemical aqueous concentrate formulations • Enzymatic desymmetrization routes minimize unintended crosslinking in step-growth polymer R&D

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 626-86-8
Cat. No. B1208492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipic acid monoethyl ester
CAS626-86-8
Synonymsadipic acid monoethyl ester
monoethyl adipate
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)O
InChIInChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)
InChIKeyUZNLHJCCGYKCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adipic Acid Monoethyl Ester: Bifunctional Half-Ester Overview


Adipic acid monoethyl ester (CAS 626-86-8), also known as monoethyl adipate or ethyl hydrogen adipate, is a C₈ monoester derivative of the C₆ dicarboxylic acid adipic acid. It possesses a free carboxylic acid group (pKa ~4.69) at one terminus and an ethyl ester at the other, making it a bifunctional building block with differential reactivity at each end . At ambient temperature it is a low-melting crystalline solid (mp 28–29 °C) with a density of 0.98 g/mL and is soluble in water (~50 mg/mL) as well as common organic solvents, a solubility profile that distinguishes it sharply from both the parent diacid and the corresponding diester . It is manufactured as an intermediate for organic synthesis, pharmaceutical building blocks, agrochemical formulations, polymer modification, and PROTAC linker construction .

Bifunctional Handle Single carboxylic acid at one terminus and ethyl ester at the other enable differential reactivity in one-step conjugations without protecting groups.
Aqueous-Phase Reaction Water solubility profile supports aqueous-phase bioconjugation, enzymatic desymmetrization studies, and co-solvent-free agrochemical spray formulations.
Linker & Spacer Use Six-carbon alkyl spacer and predictable single pKa suit PROTAC linker construction, polymer end-capping, and pH-sensitive drug delivery research.

Adipic Acid Monoethyl Ester: Why Substitution Fails


Adipic acid (two free –COOH groups), diethyl adipate (two ester termini), and adipic acid monoethyl ester (one –COOH, one –COOEt) may appear as members of the same homologous series, yet their physicochemical and functional properties diverge substantially. Adipic acid is a crystalline diacid with high water solubility (~23 g/L) but lacks an ester handle for selective single-side conjugation, while diethyl adipate is water-insoluble (<0.1 g/L) and offers only ester reactivity [1]. The monoethyl ester occupies a strategic middle ground: its free carboxyl enables salt formation, amidation, and pH-dependent ionisation that the diester cannot achieve, while its ester group permits transesterification and hydrolysis reactions that the diacid cannot perform stepwise [2]. These differences translate into quantifiable selectivity advantages in enzymatic desymmetrization, antifungal potency, and linker-site orthogonality that make generic substitution technically unsound for procurement decisions in pharmaceutical synthesis, agrochemical formulation, and polymer spacer design.

Adipic Acid Dual carboxyl groups may compete during activation and produce complex pH-dependent speciation, limiting selective single-side conjugation. Water solubility differences can also shift phase-partitioning behavior.
Diethyl Adipate Lacks a free carboxylic acid handle; ester-only termini prevent selective ligand or targeting-moiety attachment. Essentially water-insoluble, requiring organic co-solvents for aqueous-phase workflows.
Homologous Diester or Triacid Analogs Differences in chain length, ionizable group count, or ester distribution may alter linker flexibility, pKa, and impurity profiles, potentially affecting conjugate assembly reproducibility.

Adipic Acid Monoethyl Ester: Quantitative Differentiation


Water Solubility Advantage Over Diethyl Adipate

Adipic acid monoethyl ester exhibits water solubility of approximately 50 mg/mL (clear, colorless solution), whereas diethyl adipate—its immediate diester analog—is practically insoluble in water, with a reported solubility below 0.1 g/L (<0.1 mg/mL) . This represents a greater than 500-fold solubility advantage for the monoester. Even adipic acid itself, although water-soluble at ~23 g/L, lacks the ester functionality needed for many conjugation strategies [1]. The monoester's intermediate polarity, conferred by the single free carboxyl group, permits dissolution in both aqueous buffers and organic solvents (ethanol, ether, toluene), a dual-solubility profile that neither the diacid (limited organic solubility) nor the diester (aqueous insolubility) can match .

Water Solubility vs. Diester
Head-to-head
~50 mg/mL vs. diethyl adipate <0.1 g/L (>500-fold)
Enables co-solvent-free aqueous workflows
Solubility advantage strongest in enzyme and agrochemical contexts
Water solubility Aqueous formulation Bioconjugation Process chemistry

Antifungal Activity Against Plant Pathogens

In a head-to-head comparison of the three FGA mixture components (furfurylamine, 1,2,3,4-tetra-O-acetyl-β-d-glucose, and adipic acid monoethyl ester [E]), adipic acid monoethyl ester demonstrated the highest and widest range of antifungal activity against filamentous fungi and oomycetes [1]. The FGA mixture as a whole exhibited an ED₅₀ range of 0.18–0.26% w/v against Alternaria solani, Botrytis cinerea, Phytophthora capsici, and Phytophthora citrophthora, with adipic acid monoethyl ester identified as the component contributing the greatest individual potency [1]. At a concentration of 0.5% w/v, the monoester inhibited not only the filamentous plant pathogens but also the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, demonstrating a broader antimicrobial spectrum than the other FGA constituents [1]. A subsequent in vivo study confirmed that AAME completely suppressed grey mould disease on tomato fruits under controlled inoculation conditions at non-phytotoxic concentrations [2].

Antifungal Activity
Direct comparison
ED₅₀ range 0.18–0.26% w/v (FGA mixture) against multiple phytopathogens; component with highest individual potency
Supports antifungal screening context
In-vitro mycelial growth and spore germination assays; model-specific review
Antifungal Botrytis cinerea Alternaria solani Crop protection ED₅₀

Enzymatic Desymmetrization Selectivity

The purified lipase Alip2p-c6h from Blastobotrys raffinosifermentans achieved 96% conversion of the symmetric diester diethyl adipate (DEA) to the monoester monoethyl adipate (MEA) within 30 minutes of incubation, with only 1.6% of the unwanted over-hydrolysis product adipic acid (AA) formed [1]. In an independent study using cutinase ACut2, optimization of pH and enzyme concentration yielded 95% MEA with 5% AA using free enzyme supernatant, and 93% MEA with only 3–4% AA using carrier-immobilized enzyme [2]. At preparative scale, the ACut2 process achieved 98% chemical yield and 87.8% isolated yield with a space-time yield of 2.6 g L⁻¹ h⁻¹ [2]. This enzymatic selectivity stands in contrast to conventional chemical esterification of adipic acid with ethanol, which typically produces mixtures of monoester, diester, and unreacted diacid that require extensive separation [3].

Enzymatic Selectivity
Cross-study
96% conversion (Alip2) with 1.6% diacid; 98% yield (ACut2 cutinase) at preparative scale
High-selectivity route vs. chemical esterification mixtures
Impurity profiles depend on enzymatic vs. chemical synthesis provenance
Enzymatic desymmetrization Lipase Monoester synthesis Selective hydrolysis Green chemistry

Synthesis Efficiency vs. Conventional Esterification

The selective synthesis method disclosed in patent CN117430507A achieves monoethyl adipate with a molar yield of 98.6% and GC purity of 99.5% in a total reaction time of 5.5 hours [1]. Alternative embodiments within the same patent report yields of 97.4% (purity 99.7%, 4 h), 96.7% (purity 99.4%, 5.5 h), and 96.0% (purity 99.7%, 4.5 h) [1]. In direct comparison, Comparative Example 1, which follows the conventional adipic acid + ethanol esterification route with sulfuric acid catalysis in benzene, requires a total reaction time of 10 hours and yields a product mixture contaminated with diethyl adipate and unreacted adipic acid that necessitates multi-step separation (filtration, crystallization, sodium carbonate treatment, alkaline hydrolysis, extraction, acid conditioning, re-extraction, and concentration) [1]. The patented method shortens reaction time by 45–55% and eliminates the diester byproduct entirely by using a selective salt-formation strategy from diethyl adipate rather than direct esterification of adipic acid [1].

Synthesis Efficiency
Head-to-head
98.6% yield, 99.5% purity (GC) in 5.5 h vs. conventional 10 h multi-step esterification
Supports procurement with ≥99% purity benchmark
Salt-formation route eliminates diester byproduct (CN117430507A)
Process chemistry Yield optimization Purity specification Procurement quality Reaction time

pKa Differentiation vs. Adipic Acid

Adipic acid monoethyl ester has a single predicted carboxyl pKa of 4.69 ± 0.10, whereas the parent adipic acid possesses two dissociable carboxyl groups with pKa₁ = 4.41 and pKa₂ = 5.41 [1]. This means that at physiologically relevant pH values (e.g., pH 5–7), adipic acid exists as a mixture of mono- and di-anionic species whose relative proportions are highly pH-sensitive, while the monoester exists predominantly as a single anionic species (carboxylate) with a neutral ester terminus [1]. The absence of a second ionizable group eliminates the complex speciation that complicates stoichiometric control in amidation, active ester formation, and salt metathesis reactions with adipic acid. Furthermore, the monoester's pKa of 4.69 places its carboxyl group in a slightly weaker acid range than the first proton of adipic acid (ΔpKa ≈ +0.28), which can be advantageous for selective deprotonation strategies using mild bases .

pKa Differentiation
Class-level
Single pKa 4.69 vs. adipic acid pKa₁ 4.41 / pKa₂ 5.41
Simplifies pH-dependent deprotonation and reaction stoichiometry
Predicted value; confirm experimentally for reaction-critical work
pKa Ionization pH-dependent reactivity Conjugation chemistry Formulation pH

Bone-Targeted Drug Delivery with pH-Sensitive Spacer

Monoethyl adipate was employed as the spacer moiety in the synthesis of an alendronate–monoethyl adipate–(hydrazone)–doxorubicin conjugate (ALN-MA-hyd-DOX) for bone-targeted chemotherapy [1]. The monoethyl adipate linker provides a six-carbon alkyl chain with a carboxyl terminus for alendronate attachment (bone-targeting ligand) and an ester terminus for hydrazone-linked doxorubicin (pH-sensitive release). The conjugate demonstrated rapid binding to hydroxyapatite and natural bone, and released significantly more doxorubicin at pH 5.0 (tumor microenvironment) than at pH 6.0 or 7.4 [1]. Critically, in a tumor-bearing nude mouse model, ALN-MA-hyd-DOX achieved significantly greater tumor volume reduction than the same dose of free doxorubicin, with DOX distributing predominantly to bone tumor tissue after conjugate administration versus whole-body distribution after free DOX injection [1]. While this study does not compare different linker chemistries head-to-head, it establishes that the monoethyl adipate spacer's specific length (six carbons), bifunctionality, and hydrolytic stability profile are fit-for-purpose in a therapeutically validated conjugate system [1].

Bone-Targeted Linker
Supporting evidence
ALN-MA-hyd-DOX conjugate: pH-dependent release (pH 5.0 > 7.4); greater tumor volume reduction vs. free DOX in nude mouse model
Validates monoethyl adipate scaffold for pH-responsive delivery research
Model-response context requires independent linker validation
Bone-targeted delivery pH-sensitive linker Doxorubicin conjugate Hydroxyapatite binding Tumor selectivity

Adipic Acid Monoethyl Ester: Application Scenarios


Agrochemical Fungicide Lead Scaffold

Based on the direct evidence that adipic acid monoethyl ester (E) is the most active component of the FGA mixture with an ED₅₀ range of 0.18–0.26% w/v against multiple phytopathogens including B. cinerea and A. solani, and that it completely suppressed grey mould on tomato fruits at non-phytotoxic concentrations in controlled inoculation trials [1], procurement of high-purity monoethyl adipate (≥99% GC) is justified for agrochemical R&D programs targeting fungicide alternatives to conventional synthetic pesticides. The compound's water solubility (~50 mg/mL) enables spray-dried or aqueous concentrate formulations without the organic co-solvents required for diester-based actives, reducing formulation complexity and regulatory burden [2].

PROTAC Linker and Medicinal Chemistry Spacer

Adipic acid monoethyl ester provides a six-carbon alkyl spacer with a free carboxyl group for E3 ligase ligand attachment and an ester group for target-protein ligand conjugation (or vice versa), as utilized in the synthesis of PROTAC molecules [1] and the bone-targeted ALN-MA-hyd-DOX conjugate [2]. The single pKa of 4.69 ensures that the carboxyl can be selectively deprotonated and activated (e.g., as an NHS ester or acid chloride) without competing ionization at a second carboxyl site—a key advantage over adipic acid (pKa₁ 4.41, pKa₂ 5.41) where both carboxyls may compete during activation . Procurement specifications should require ≥98% purity and low diacid content to ensure reproducible linker stoichiometry in conjugate assembly .

Polymer and Dental Material Spacer

Monoethyl adipate (MEA) is explicitly identified as a monomeric spacer group for functional polymers in medicinal chemistry and dental applications, with enzymatic production routes achieving 96% conversion from diethyl adipate within 30 minutes and only 1.6% diacid impurity using lipase Alip2p-c6h [1], and up to 98% chemical yield at preparative scale using cutinase ACut2 [2]. The bifunctional structure—ester at one end, carboxyl at the other—allows MEA to serve as a heterobifunctional spacer that can be incorporated into polymer backbones with differential reactivity at each terminus, enabling controlled crosslinking density or pendant functionality that symmetric diesters (e.g., diethyl adipate) cannot provide [2]. For procurement in polymer R&D, the enzymatic production route's low diacid byproduct (1.6–5% AA) is critical, as residual adipic acid can act as an unintended crosslinker or chain terminator in step-growth polymerizations [1][2].

Large-Scale Procurement and Supply Chain Specifications

The patent literature establishes that the diethyl adipate salt-formation route (CN117430507A) consistently delivers monoethyl adipate with ≥99.4% purity and yields up to 98.6% in 4–5.5 hours, representing a 45–55% time reduction versus the conventional 10-hour direct esterification method that co-produces diethyl adipate contaminant [1]. Procurement specifications should therefore request (i) minimum 99% purity by GC, (ii) diethyl adipate content below detection limit or ≤0.5%, (iii) adipic acid content ≤1.0%, and (iv) supplier disclosure of synthetic route provenance. Buyers sourcing for cGMP or ISO-regulated applications should preferentially select suppliers employing the salt-formation or enzymatic desymmetrization routes, as these avoid the diester contamination inherent to direct acid-catalyzed esterification and reduce the risk of lot-to-lot variability in downstream reactions [1][2].

Application
Selection Property
Validation Focus
Agrochemical Antifungal Lead Research
Aqueous formulation compatibility without co-solvents; ED₅₀ antifungal screening range
In-vitro antifungal screening panel; model-specific phytotoxicity and disease suppression review
PROTAC Linker & Medicinal Chemistry Spacer
Single pKa and heterobifunctional architecture for selective activation
Diacid/diester impurity threshold; linker stoichiometry control in conjugate assembly
Polymer & Dental Material Monomer
Differential ester/carboxyl reactivity for heterobifunctional spacer incorporation
Residual adipic acid content; enzymatic vs. chemical synthesis provenance for polymerization control
Large-Scale Procurement & Supply Chain
≥99% purity (GC) achievable via salt-formation route; diester-free profile
Supplier synthetic-route disclosure; lot-to-lot impurity consistency and lead-time benchmarking

Technical Documentation Hub

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